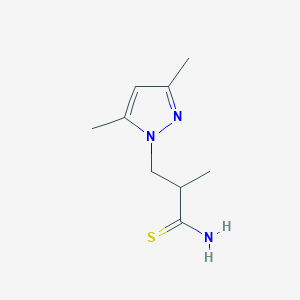

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide is systematically named based on its core pyrazole structure and substituents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the central scaffold. At positions 3 and 5 of the pyrazole ring, methyl groups are attached, while the nitrogen at position 1 is connected to a 2-methylpropanethioamide group. This substituent consists of a propanethioamide chain (CH₂CH(CH₃)C(=S)NH₂), where the thioamide (-C(=S)NH₂) functional group replaces the amide’s oxygen atom.

The IUPAC name adheres to hierarchical nomenclature rules:

- Parent structure : Pyrazole (1H-pyrazole indicates hydrogenation at the nitrogen)

- Substituents :

- 3,5-Dimethyl : Two methyl groups at carbons 3 and 5 of the pyrazole ring.

- 2-Methylpropanethioamide : A propanethioamide chain attached to the pyrazole’s nitrogen at position 1, with a methyl branch at the second carbon of the propanethioamide.

Table 1: Systematic Identification

| Parameter | Value/Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1006485-44-4 |

| PubChem CID | 1006348-56-6 |

| Canonical SMILES | CC1=CC(=NN1CC(C)C(=S)N)C |

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₁₅N₃S , derived from:

- Carbon (C₉) : 3 carbons from the pyrazole ring, 2 methyl groups (C₂), and 4 carbons from the propanethioamide chain (CH₂CH(CH₃)C(=S)NH₂).

- Hydrogen (H₁₅) : 5 hydrogens from the pyrazole ring (including the NH), 6 hydrogens from the methyl groups, and 4 hydrogens from the propanethioamide chain.

- Nitrogen (N₃) : Two nitrogens in the pyrazole ring and one nitrogen in the thioamide group.

- Sulfur (S) : One sulfur atom in the thioamide moiety.

Molecular Weight Calculation :

$$

\text{C}9\text{H}{15}\text{N}_3\text{S} = (12 \times 9) + (1 \times 15) + (14 \times 3) + (32 \times 1) = 108 + 15 + 42 + 32 = 197.30 \, \text{g/mol} \, \text{}

$$

Table 2: Elemental Composition

| Element | Quantity | Atomic Mass Contribution |

|---|---|---|

| Carbon | 9 | 108.00 g/mol |

| Hydrogen | 15 | 15.00 g/mol |

| Nitrogen | 3 | 42.00 g/mol |

| Sulfur | 1 | 32.00 g/mol |

| Total | – | 197.30 g/mol |

Three-Dimensional Conformational Studies

The spatial arrangement of this compound is influenced by its stereochemistry and electronic interactions. Key structural features include:

Pyrazole Ring Planarity :

The pyrazole ring adopts a planar conformation due to aromatic stabilization. The methyl groups at positions 3 and 5 are positioned in the plane of the ring, contributing to steric hindrance and directing substituent orientation.Propanethioamide Chain Flexibility :

The 2-methylpropanethioamide group exhibits rotational freedom around the C–N bond. The methyl branch (CH(CH₃)) introduces steric bulk, potentially favoring specific conformers.Thioamide Group Geometry :

The C=S bond in the thioamide group is planar, with the sulfur atom typically adopting a trigonal planar geometry. Hydrogen bonding between the thioamide’s NH group and electron-withdrawing regions (e.g., pyrazole nitrogens) may stabilize specific conformations.

Computational Insights :

While experimental X-ray diffraction data for this compound are unavailable, molecular modeling suggests:

- Low-energy conformers involve the propanethioamide chain oriented away from the pyrazole ring to minimize steric clashes.

- Hydrogen bonding between the thioamide NH and pyrazole N–H may influence molecular packing in the solid state.

Crystallographic Data and Packing Arrangements

Crystallographic studies for this compound remain unreported, limiting direct structural insights. However, analogous pyrazole derivatives provide indirect evidence of potential packing motifs:

Hydrogen-Bonding Networks :

Pyrazole derivatives often form intermolecular hydrogen bonds involving the NH group and electron-rich regions (e.g., sulfur or oxygen atoms). In this compound, the thioamide NH might engage in H-bonding with the pyrazole’s lone pairs or adjacent sulfur atoms.Steric Effects :

The bulky 2-methylpropanethioamide group and pyrazole methyl substituents likely enforce a crystalline arrangement with optimized steric compatibility.Packing Predictions :

- Layered structures : Pyrazole rings may stack parallel to each other, separated by hydrophobic propanethioamide chains.

- Hybrid interactions : Combinations of H-bonding, van der Waals forces, and dipole-dipole interactions govern lattice stability.

Table 3: Hypothetical Crystal Packing Motifs

| Interaction Type | Likely Partners | Role in Packing |

|---|---|---|

| Hydrogen Bonding | Thioamide NH ↔ Pyrazole N | Stabilizes intermolecular bonds |

| Van der Waals | Propanethioamide CH₃ groups | Fills voids in lattice |

| Dipole-Dipole | C=S → Pyrazole N lone pairs | Enhances alignment |

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-6(9(10)13)5-12-8(3)4-7(2)11-12/h4,6H,5H2,1-3H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJWTAJUINNKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=S)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide typically involves the reaction of 3,5-dimethylpyrazole with 2-methylpropanethioamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Preliminary studies have indicated that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide may inhibit tumor cell proliferation. The following table summarizes the cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 13.8 |

| HeLa (Cervical) | 14.5 |

These findings suggest the potential of this compound as a lead for developing new anticancer agents.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.015 |

These results indicate that the compound could be effective in treating bacterial infections.

Anti-inflammatory Effects

Research has suggested that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties using various cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells, suggesting structural modifications can enhance efficacy.

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against common pathogens associated with hospital-acquired infections. The study utilized disc diffusion methods alongside MIC determinations, revealing significant antibacterial activity comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding, while the thioamide group can coordinate with metal ions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key structural differences between the target compound and analogues lie in their substituents and functional groups, which dictate physicochemical and reactivity profiles.

Table 1: Comparative Structural Data

Key Observations:

- Thioamide vs.

- Tetrazine Moiety : The hydrazinyl-tetrazine derivative introduces a high-energy heterocycle, enabling applications in click chemistry, unlike the target’s thioamide.

- Electron-Withdrawing Groups : The trifluoromethyl and acetyl groups in 1-Acetyl-5(3)-phenyl-3(5)-trifluoromethylpyrazole confer metabolic stability and electronic effects absent in the dimethylpyrazole-thioamide structure.

Structural Validation Techniques

Crystallographic tools (SHELX , ORTEP-3 , WinGX ) and validation protocols are critical for confirming the structures of pyrazole derivatives. For example, 13C-NMR data for Compound 18 confirmed pyrrole ring formation , while analogous methods would verify the thioamide’s conformation in the target compound.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanethioamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its significant biological activities. The structure can be denoted as follows:

This compound's thioamide functional group contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole moiety can inhibit cancer cell proliferation through various mechanisms:

- mTOR Pathway Inhibition : Certain pyrazole derivatives have been shown to reduce mTORC1 activity, leading to increased autophagy in cancer cells. This mechanism is particularly relevant in pancreatic cancer models, where the modulation of autophagic flux disrupts cancer cell survival pathways .

- Cell Line Studies : In vitro studies using MIA PaCa-2 cells demonstrated that specific pyrazole derivatives exhibit submicromolar antiproliferative activity, suggesting their potential as effective anticancer agents .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural analogs have been reported to exhibit significant anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX) involved in prostaglandin synthesis. This property is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

The biological activity profile of this compound extends to antimicrobial effects. Pyrazole compounds have demonstrated efficacy against various bacterial strains, indicating their potential use in treating infections .

Case Studies and Research Findings

Several key studies have focused on the biological activities of pyrazole derivatives:

The mechanisms through which this compound exerts its biological effects include:

- Autophagy Modulation : By influencing mTOR signaling pathways, this compound can enhance autophagic processes that are often dysregulated in cancer cells.

- Integrin Interaction : Certain derivatives show high affinity for integrins, which play a critical role in cell adhesion and migration—important factors in cancer metastasis and wound healing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.